![molecular formula C16H12Br2O2 B113935 1,4-Bis(4-bromophenyl)-1,4-butanedione CAS No. 2461-83-8](/img/structure/B113935.png)
1,4-Bis(4-bromophenyl)-1,4-butanedione
Overview
Description
1,4-Bis(4-bromophenyl)-1,4-butanedione is a chemical compound that is structurally characterized by the presence of two 4-bromophenyl groups attached to a 1,4-butanedione moiety. The compound is related to various other derivatives that have been studied for their crystal structures and reactivity, such as 1,4-bis(p-bromophenoxy)butane , 1,4-bis(iododiphenyltin)butane , and (2E)-1,4-bis(4-bromophenyl)but-2-ene-1,4-dione . These studies provide insights into the molecular structure and potential applications of such compounds in materials science and coordination chemistry.
Synthesis Analysis
The synthesis of 1,4-bis(
Scientific Research Applications
Synthesis and Material Science
- 1,4-Bis(4-bromophenyl)-1,4-butanedione was employed in synthesizing 1,4-bis(acylsilanes) via substitution reactions. These compounds are significant due to their potential applications in material science and organic chemistry (Saleur, Bouillon, & Portella, 2000).
- The compound was utilized in the synthesis of photosensitizers for dental resin composites, hinting at its application in dental materials and possibly in photodynamic therapy (Sun & Chae, 2000).
- It was used as a building block in creating bis-phosphonium salts with potential applications in catalysis and materials chemistry (Khasiyatullina et al., 2011).
Luminescent Properties and Polymer Science
- The compound's derivatives were analyzed for their luminescent properties, especially in the context of terbium(III) and europium(III) complexes. This research is crucial for advancements in optical materials and sensors (Gou, Wang, Yang, & Lan, 2014).
- In polymer science, it contributed to the synthesis of high-Tg functional aromatic polymers, indicating its role in creating materials with specific thermal and mechanical properties (Hernández-Cruz et al., 2015).
Chemical Synthesis and Characterization
- The compound was involved in the synthesis of novel bis(2-[1,8]naphthyridinyl) bridging ligands. These ligands are pivotal in coordination chemistry and could be used in creating complex molecular architectures (Fernández-Mato et al., 2008).
- Its role in the synthesis of functionalized carbon nanohoops suggests applications in nanotechnology and materials science, underlining its versatility in organic synthesis (Huang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1,4-bis(4-bromophenyl)butane-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRFGKKQMVGPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276973 | |
Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-bromophenyl)-1,4-butanedione | |
CAS RN |
2461-83-8 | |
Record name | NSC222 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(4-bromophenyl)-1,4-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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